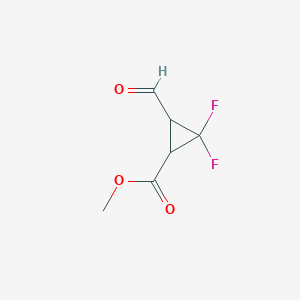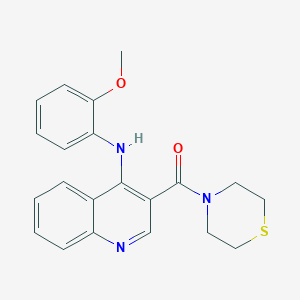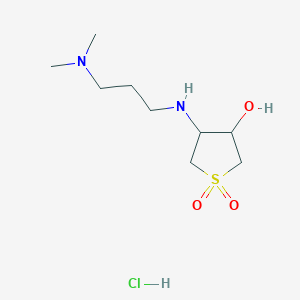![molecular formula C18H20F3N3OS B2478922 4-{[(1-メチル-1H-イミダゾール-2-イル)スルファニル]メチル}-1-[4-(トリフルオロメチル)ベンゾイル]ピペリジン CAS No. 1428356-85-7](/img/structure/B2478922.png)
4-{[(1-メチル-1H-イミダゾール-2-イル)スルファニル]メチル}-1-[4-(トリフルオロメチル)ベンゾイル]ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted benzoyl group
科学的研究の応用
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Formation of the Piperidine Ring: The piperidine ring is typically constructed through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Trifluoromethyl-Benzoyl Group: This step involves the acylation of the piperidine ring with a trifluoromethyl-substituted benzoyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
作用機序
The mechanism of action of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
Metronidazole: An antibiotic with a similar imidazole ring structure.
Omeprazole: A proton pump inhibitor with a substituted imidazole ring.
Clemizole: An antihistamine with an imidazole moiety.
Uniqueness
4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is unique due to the combination of its structural features, including the piperidine ring, the sulfanyl group, and the trifluoromethyl-substituted benzoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c1-23-11-8-22-17(23)26-12-13-6-9-24(10-7-13)16(25)14-2-4-15(5-3-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXRFKXWQKHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2478842.png)
![3-Iodo-5-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2478843.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)


![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
![1-(4-methoxyphenyl)-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2478861.png)

